molecular formula C18H18N4O4 B449424 2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE

2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE

Cat. No.: B449424
M. Wt: 354.4g/mol
InChI Key: XHVXRWCPIUIUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinyl group, and an acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE typically involves a multi-step process. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with an appropriate acylating agent to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can trigger signaling pathways that result in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide
  • N-(3-nitrophenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]propionamide

Uniqueness

2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both nitrophenyl and hydrazinyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4g/mol

IUPAC Name

N-(3-nitrophenyl)-N'-(4-phenylbutan-2-ylideneamino)oxamide

InChI

InChI=1S/C18H18N4O4/c1-13(10-11-14-6-3-2-4-7-14)20-21-18(24)17(23)19-15-8-5-9-16(12-15)22(25)26/h2-9,12H,10-11H2,1H3,(H,19,23)(H,21,24)

InChI Key

XHVXRWCPIUIUDQ-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])CCC2=CC=CC=C2

Origin of Product

United States

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